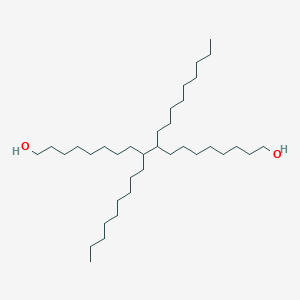![molecular formula C16H32OSi B14280787 Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- CAS No. 137897-39-3](/img/structure/B14280787.png)
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- is a chemical compound with a molecular formula of C16H32OSi It is characterized by the presence of a silane group bonded to a 2-methyl-1-cyclohexen-1-yl group and three isopropyl groups
Preparation Methods
The synthesis of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methyl-1-cyclohexen-1-ol with tris(1-methylethyl)silane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the isopropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, leading to the formation of stable structures. The isopropyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- can be compared with other similar compounds such as:
Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-: This compound has a similar structure but with three methyl groups instead of isopropyl groups.
Silane, tris(1-methylethyl)[(2-methyl-1-propen-1-yl)oxy]-: This compound has a similar silane group but with a different alkyl group attached to the oxygen atom. The uniqueness of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
137897-39-3 |
|---|---|
Molecular Formula |
C16H32OSi |
Molecular Weight |
268.51 g/mol |
IUPAC Name |
(2-methylcyclohexen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H32OSi/c1-12(2)18(13(3)4,14(5)6)17-16-11-9-8-10-15(16)7/h12-14H,8-11H2,1-7H3 |
InChI Key |
BRINUMADMOLJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)



![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
